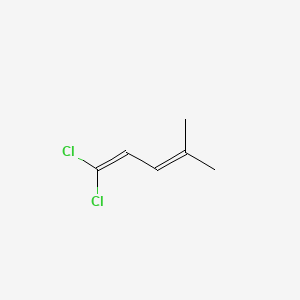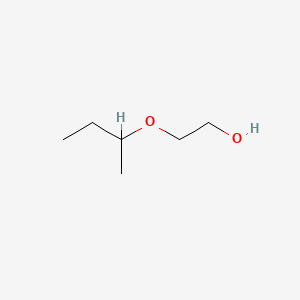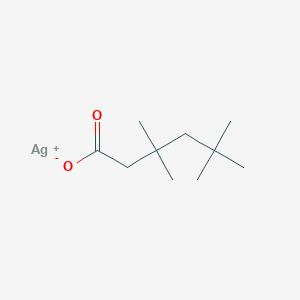
氯芬酸
描述
氯芬酸是一种非甾体抗炎药 (NSAID),属于 N-芳基邻氨基苯甲酸类。它主要用于其抗炎、镇痛和退热特性。 氯芬酸的化学式为 C13H10ClNO2,以其在治疗类风湿性关节炎和骨关节炎等疾病方面的有效性而闻名 .
科学研究应用
氯芬酸在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂和分析化学中的标准品。
生物学: 研究其对细胞过程和酶活性的影响。
医学: 研究其在治疗炎症性疾病、疼痛管理和退热方面的潜力。
作用机制
氯芬酸通过抑制环氧合酶 (COX) 酶发挥作用,该酶负责前列腺素的合成。 通过阻断 COX-1 和 COX-2,氯芬酸减少前列腺素的产生,从而减少炎症、疼痛和发热 .
生化分析
Biochemical Properties
Clofenamic acid plays a role in biochemical reactions primarily through its action as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . By inhibiting COX, clofenamic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Cellular Effects
Clofenamic acid has various effects on cells, primarily related to its anti-inflammatory action. It can influence cell function by impacting cell signaling pathways, particularly those involving prostaglandins . It can also affect gene expression, particularly of genes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of clofenamic acid involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
The effects of clofenamic acid can change over time in laboratory settings. For instance, its anti-inflammatory effects may become more pronounced with prolonged exposure
Metabolic Pathways
Clofenamic acid is metabolized primarily in the liver, with the majority of the drug being excreted in the bile
Transport and Distribution
Clofenamic acid is distributed throughout the body after oral administration, with the drug being found in various tissues . It is transported in the blood, primarily bound to plasma proteins
准备方法
合成路线和反应条件: 氯芬酸可以通过改进的乌尔曼偶联反应合成。这涉及在醋酸铜作为催化剂的情况下,将 2-溴苯甲酸钾与取代的苯胺反应。 反应在离子液体中进行,例如四丁基磷酸氯化物,温度为 170°C .
工业生产方法: 在工业环境中,氯芬酸是由邻氯苯甲酸与间氯苯胺缩合而成的。该过程包括将邻氯苯甲酸溶解在液体碱中,然后加入间氯苯胺和铜粉。将混合物加热至 110°C 并回流数小时。 然后通过酸碱萃取和重结晶对产物进行纯化 .
化学反应分析
反应类型: 氯芬酸会发生各种化学反应,包括:
氧化: 氯芬酸可以氧化形成相应的醌。
还原: 还原反应可以将氯芬酸转化为其胺衍生物。
取代: 亲电取代反应可以在氯芬酸的芳环上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在酸性或碱性条件下使用卤素和硝化剂等试剂。
主要产物:
氧化: 醌
还原: 胺
取代: 卤代或硝化衍生物
相似化合物的比较
氯芬酸属于芬那酸类 NSAID,其中包括美芬酸、美克洛芬酸和氟芬酸等化合物。 与这些化合物相比,氯芬酸在其芳环上的特定取代模式上是独一无二的,这影响了其药理特性和效力 .
类似化合物:
- 美芬酸
- 美克洛芬酸
- 氟芬酸
氯芬酸因其独特的化学结构而脱颖而出,在芬那酸类 NSAID 中提供了独特的治疗益处和独特的作用机制。
属性
IUPAC Name |
2-(2,3-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFYSWOLCTYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195575 | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-55-0 | |
| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenamic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?
A: While the provided abstract doesn't offer specific solubility values for clofenamic acid in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding clofenamic acid's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of clofenamic acid.
Q2: Can clofenamic acid form salts with rare earth elements? What are the potential applications of these salts?
A: Yes, research indicates that clofenamic acid can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of clofenamic acid have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)



![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)






